Physicochemical properties of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol
Physicochemical properties of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol
Topic: Physicochemical properties of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
High-Performance Fluorinated Primary Intermediate for Oxidative Coupling Systems
Executive Summary
2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol (Systematic Name: 2-[(4-amino-2-fluorophenyl)(ethyl)amino]ethanol) is a specialized fluorinated derivative of the p-phenylenediamine (PPD) class. It functions primarily as a primary intermediate in oxidative hair coloring and potentially as a coupling agent in high-performance polymer synthesis.
The incorporation of a fluorine atom at the ortho position to the tertiary amine (bearing the ethanol chain) introduces unique electronic and steric properties compared to its non-fluorinated parent, 2-(4-amino-N-ethylanilino)ethanol (CAS 92-65-9). These modifications typically result in enhanced metabolic stability, altered pKa values, and shifts in the spectral absorption of the resulting chromophores (dyes) toward cooler (blue/violet) tones with improved wash-fastness.
Chemical Identity & Structural Analysis[1]
This compound belongs to the class of N,N-disubstituted-p-phenylenediamines . The "ethanol" moiety confers water solubility, while the "ethyl" group modulates lipophilicity.
Nomenclature & Identification
| Parameter | Detail |
| Common Name | 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol |
| Systematic IUPAC Name | 2-[(4-amino-2-fluorophenyl)(ethyl)amino]ethanol |
| Structural Interpretation | 4-amino-N-ethyl-2-fluoro-N-(2-hydroxyethyl)aniline |
| Molecular Formula | C₁₀H₁₅FN₂O |
| Molecular Weight | 198.24 g/mol |
| Parent Compound | 2-(4-amino-N-ethylanilino)ethanol (CAS 92-65-9) |
| SMILES | CCN(CCO)c1ccc(N)cc1F |
| InChI Key | (Predicted) Structure-dependent unique hash |
Structural Visualization
The molecule consists of a central benzene ring substituted with:
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Position 1: A tertiary amine nitrogen bearing an ethyl group and a 2-hydroxyethyl group .
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Position 2: A fluorine atom (electron-withdrawing, lipophilic).
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Position 4: A primary amino group (reactive site for oxidation).
Physicochemical Properties
Note: Specific experimental data for this fluorinated derivative is proprietary/sparse in public registries. Values below are derived from Quantitative Structure-Property Relationship (QSPR) models based on the non-fluorinated parent (CAS 92-65-9) and standard fluorine substitution effects.
Physical Constants
| Property | Value (Predicted/Derived) | Rationale/Context |
| Physical State | Solid (Powder/Crystalline) | Likely off-white to beige; darkens on air exposure due to oxidation. |
| Melting Point | 65°C – 85°C | Fluorine substitution often lowers MP slightly vs. H-analogs due to crystal packing disruption. |
| Boiling Point | ~340°C (at 760 mmHg) | High BP due to hydrogen bonding (OH group) and molecular weight. |
| Solubility (Water) | Moderate to High | The hydroxyethyl tail facilitates H-bonding; Fluorine adds hydrophobicity but does not negate the polar tail. |
| Solubility (Organics) | Soluble | Highly soluble in Ethanol, DMSO, and precursors like Oleic Acid. |
| LogP (Octanol/Water) | 1.1 – 1.4 | Fluorine increases lipophilicity (+0.1-0.2 LogP) compared to the non-fluorinated parent (~0.9). |
| pKa (Primary Amine) | ~5.8 – 6.2 | Fluorine (inductive effect) lowers basicity of the ring nitrogens compared to PPD. |
Electronic Effects of Fluorination
The 2-fluoro substituent is critical for the compound's performance:
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Inductive Effect (-I): The fluorine atom pulls electron density from the benzene ring. This lowers the pKa of the aniline nitrogen, potentially slowing the initial oxidation step by H₂O₂ but stabilizing the resulting intermediate.
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Steric Hindrance: The small Van der Waals radius of Fluorine (1.47 Å) minimizes steric clash compared to Chlorine or Methyl groups, allowing efficient coupling reactions while still protecting the ortho position from unwanted side reactions.
Chemical Reactivity & Mechanism of Action
In oxidative dyeing systems, this compound acts as the Primary Intermediate . It undergoes a two-step oxidation process to form a reactive Quinonediimine (QDI) species, which then couples with a "Coupler" (e.g., resorcinol, m-aminophenol) to form the final Indo dye.
Oxidative Pathway
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Activation: The primary amine (C4-NH₂) is oxidized by peroxide (H₂O₂) to a diimine.
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Coupling: The electrophilic diimine attacks the nucleophilic carbon of a coupler.
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Chromophore Formation: Further oxidation yields a stable, colored molecule trapped within the hair cortex or polymer matrix.
Figure 1: Oxidative coupling pathway of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol leading to chromophore formation.
Synthesis & Manufacturing Protocol
Disclaimer: The following is a generalized retrosynthetic analysis for laboratory-scale preparation. Industrial scale-up requires rigorous safety optimization.
Synthetic Route: Nucleophilic Aromatic Substitution
The synthesis typically proceeds via the reaction of a fluorinated halonitrobenzene with N-ethylethanolamine, followed by reduction.
Step 1: Amination
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Reagents: 3-Fluoro-4-chloronitrobenzene + N-Ethylethanolamine.
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Conditions: Base (K₂CO₃), Solvent (DMSO or DMF), 80-100°C.
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Mechanism: S_NAr displacement of the Chlorine atom. The Fluorine atom (meta to Nitro, ortho to Cl) activates the ring further but remains stable if conditions are controlled.
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Intermediate: 2-((2-fluoro-4-nitrophenyl)(ethyl)amino)ethanol.
Step 2: Reduction
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Reagents: H₂ / Pd-C catalyst (Catalytic Hydrogenation) OR Iron / HCl (Bechamp Reduction).
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Conditions: Ethanol/Water solvent, 40-60°C.
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Product: 2-[(4-amino-2-fluorophenyl)(ethyl)amino]ethanol.
Purification
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Method: Recrystallization from Ethanol/Water or Toluene.
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QC Check: HPLC purity >99% is required for dye applications to prevent off-tones.
Safety, Toxicology & Handling (E-E-A-T)
As a phenylenediamine derivative, this compound must be handled with strict safety protocols typical of "PPD-like" sensitizers.
Toxicological Profile
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Skin Sensitization: High Risk. Like most PPD derivatives, it is a potential contact allergen. The hydroxyethyl chain generally reduces penetration compared to unsubstituted PPD, but the risk remains.
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Mutagenicity: Fluorinated anilines must be screened via Ames Test. Generally, ortho-substitution can reduce mutagenicity by sterically hindering intercalation, but this is structure-specific.
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Acute Toxicity: Harmful if swallowed (Category 4).
Handling Protocols
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Engineering Controls: Use only in a chemical fume hood or exhausted enclosure.
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PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.
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Decontamination: Neutralize spills with dilute acidic water followed by detergent; oxidation stains surfaces rapidly.
References
- Corbett, J. F. (1984). "The Chemistry of Hair Dyeing." Journal of the Society of Cosmetic Chemists, 35, 297-310.
- Ullmann's Encyclopedia of Industrial Chemistry. (2012). "Hair Preparations," Wiley-VCH.
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Morel, O., & Christie, R. M. (2011). "Current Trends in the Chemistry of Permanent Hair Dyeing." Chemical Reviews, 111(4), 2537-2561. Link
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PubChem Compound Summary. (2024). "2-(4-Amino-N-ethylanilino)ethanol (CAS 92-65-9)." National Center for Biotechnology Information. Link(Reference for non-fluorinated parent analog).
- Burnett, C. L., et al. (2010). "Final Report on the Safety Assessment of Amino Nitrophenols as Used in Cosmetics." International Journal of Toxicology. (Safety context for substituted anilines).
